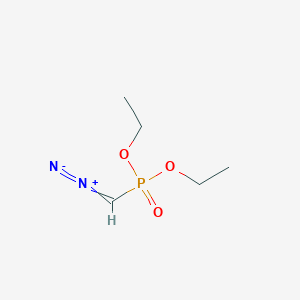
4-(2-Hydrazinylethyl)pyridine
Overview
Description
“4-(2-Hydrazinylethyl)pyridine” is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “this compound”, has been a topic of interest in recent years . One approach involves [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . Another method involves the inverse hydroboration of pyridine with a diboron(4) compound and a proton source .Molecular Structure Analysis
Pyridine is much like benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron. The nitrogen atom is also sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis
The decomposition of pyridine has been studied, and it has been found that pyridine prefers to produce HCN instead of NH3 . The existence of H2O has significant effects on the decomposition of pyridine, as it participates in pyridine pyrolysis to form NH3 rather than HCN as the major product .Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . The specific physical and chemical properties of “this compound” are not provided in the search results.Scientific Research Applications
Antimicrobial and Antitumor Studies :
- Pyridine thiazole derivatives, related to 4-(2-Hydrazinylethyl)pyridine, have been synthesized and studied for their antimicrobial and antitumor activities. These compounds, including their zinc(II) complexes, have shown potential as bioactive materials with applications in developing new antimicrobial and antitumor agents (Zou Xun-Zhong et al., 2020).
- Another study on pyridine hydrazyl thiazole metal complexes highlights their synthesis, crystal structure, and antibacterial and antitumor activities, suggesting promising pharmaceutical applications (X. Zou et al., 2020).
Spectroscopic Analysis and Structural Studies :
- A study on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a compound structurally related to this compound, discusses its synthesis and structural analysis using various spectroscopic techniques. This research contributes to the understanding of pyridine derivatives' structural and spectral properties (Marina Tranfić et al., 2011).
Pharmaceutical and Chemical Synthesis :
- Research on pyridine and fused pyridine derivatives, starting from 2-hydrazinyl pyridine compounds, has led to the synthesis of several novel compounds. These have shown antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical development (E. M. Flefel et al., 2018).
Material Science and Catalysis :
- A study on 4-Selective Pyridine Functionalization Reactions using heterocyclic phosphonium salts discusses the conversion of pyridines into versatile derivatives. These findings are significant in the field of material science and for developing catalysts in chemical synthesis (Ryan D. Dolewski et al., 2017).
- The synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride and their potential as antimicrobial agents is another application in the realm of material science (R. Al-Salahi et al., 2010).
Corrosion Inhibition :
- Novel Schiff-base molecules derived from pyridine, like 4-(2-(pyridin-4-ylmethylene)hydrazinyl)benzonitrile, have been identified as efficient corrosion inhibitors for mild steel in acidic media. This application is important in the field of industrial chemistry and material protection (S. Saha et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
For instance, certain bacteria can degrade pyridine, suggesting that it may play a role in nitrogen metabolism .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, suggest that it may have good bioavailability .
Result of Action
Pyridine derivatives are known to exhibit a range of biological activities, suggesting that 4-(2-hydrazinylethyl)pyridine may also have significant biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH, temperature, and presence of other substances can affect the compound’s activity .
properties
IUPAC Name |
2-pyridin-4-ylethylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-6-3-7-1-4-9-5-2-7/h1-2,4-5,10H,3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCWZAZLRFMRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276776 | |
| Record name | (2-Pyridin-4-ylethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2587-14-6 | |
| Record name | (2-Pyridin-4-ylethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-2-carboxylic acid](/img/structure/B3050347.png)





![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)

![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)